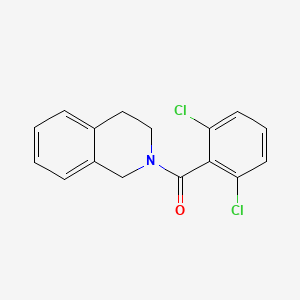

(2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 2,6-dichlorobenzoyl group attached to the tetrahydroisoquinoline core

Properties

Molecular Formula |

C16H13Cl2NO |

|---|---|

Molecular Weight |

306.2 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C16H13Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

InChI Key |

PYYSMUJPGSNBND-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted benzoyl derivatives.

Scientific Research Applications

1.1. Neuropharmacology

Research indicates that compounds similar to (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit promising activity as allosteric modulators of dopamine receptors. Specifically, it has been identified as a selective positive allosteric modulator of the D1 dopamine receptor, which may have implications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

1.2. Treatment of Neurodegenerative Diseases

The compound has been investigated for its therapeutic potential in treating Alzheimer's disease. In preclinical studies, it demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This positions it as a candidate for further development into pharmacological agents aimed at ameliorating symptoms or slowing the progression of neurodegenerative disorders.

2.1. Antioxidant Activity

Compounds with a similar structural framework have shown significant antioxidant properties. The presence of the dihydroisoquinoline moiety contributes to the scavenging of free radicals, which is vital in preventing oxidative stress-related cellular damage.

2.2. Anti-inflammatory Effects

In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This anti-inflammatory action is crucial for developing therapies aimed at conditions characterized by chronic inflammation.

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by chlorination and subsequent functionalization to achieve the desired structure .

3.2. Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 2,6-dichlorobenzoic acid

- 2,6-dichlorobenzonitrile

- 2,6-dichlorobenzoyl chloride

Uniqueness

2-(2,6-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (2,6-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dichlorophenyl group and a dihydroisoquinoline moiety. The molecular formula is with a molecular weight of 308.21 g/mol. Its structural features contribute to its biological activity, particularly in modulating receptor functions and exhibiting antifungal properties.

- Dopamine Receptor Modulation :

- Antifungal Activity :

Antifungal Activity Table

| Compound | Target Fungus | Inhibition Rate (%) | Comparison to Control (%) |

|---|---|---|---|

| 1 | Fusarium solani | 93.9 | >81.5 (TBZ) |

| 2 | Verticillium mali | 82.3 | =69.1 (SA) |

| 3 | Fusarium oxysporum | 91.7 | >50.5 (SA) |

| 4 | Colletotrichum higginsianum | 85.4 | >63.5 (CH) |

Note: TBZ = Thiabendazole; SA = Standard Agent; CH = Control Herbicide

Case Studies

- Pharmacokinetic Studies :

-

Clinical Implications :

- The compound's dual action as a dopamine modulator and antifungal agent positions it as a candidate for treating conditions like depression or fungal infections resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.